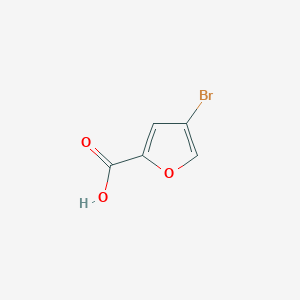

4-Bromo-2-furoic acid

Cat. No. B1281050

Key on ui cas rn:

3439-02-9

M. Wt: 190.98 g/mol

InChI Key: QALYBHRYGIXHOF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07265131B2

Procedure details

A 500 mL three-necked round-bottom flask fitted with an overhead mechanical stirrer, and reflux condenser was charged with 4,5-dibromofuran-2-carboxylic acid (34.3 g, 127 mmol), H2O (100 mL), and HOAc (25 mL). The third neck of the flask was stoppered and the suspension was heated to reflux with a temperature controlled heating mantle held at 125-130° C. Zn dust (15.0 g, 229 mmol) (previously ground in a mortar and pestle to break up lumps) was added portionwise over 50 minutes. Subsequent portions are added after most of the previously added portion has disappeared. After the first portions of the Zn were added, all of the 4,5-dibromofuran-2-carboxylic acid dissolved to give a pale brown solution. Near the end of the Zn addition a white solid began to appear in the reaction flask. Ten minutes after the conclusion of the zinc addition a thick white slurry had formed. HPLC analysis of the reaction slurry after 15 minutes indicated nearly complete consumption of the starting 4,5-dibromofuran-2-carboxylic acid and conversion to the desired product. After 40 minutes, heating was discontinued, and the white slurry was allowed to cool to ambient temperature. After cooling to ambient temperature the reaction slurry was diluted with cold H2O (100 mL), cooled in an ice bath, and then filtered. The solids were rinsed with cold H2O, dried on the filter, and the resulting damp solids were dissolved in warm acetone (1.6 L). The resulting solution was filtered to remove residual zinc dust, and then concentrated under reduced pressure to afford a white solid. The resulting solid was broken up with a spatula and pumped down under high vacuum to afford an off-white powder. 1H NMR analysis of the material (DMSO-d6) showed it to be quite pure but to contain H2O. The solids were suspended in toluene (˜1 L) and heated to reflux in a flask fitted with a condenser and a Dean-Stark trap. The suspension was heated at reflux for ˜1 hour at which time less than 1 mL of H2O had collected in the trap. The suspension was cooled, and concentrated under reduced pressure to afford 4-bromo furan-2-carboxylic acid as a-white powdery solid. 1H-NMR (400 MHz, DMSOd6): δ 7.96 (1H, d, J=0.8 Hz), 7.04 (1H, d, J=0.8 Hz).

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][C:6]=1Br.O.CC(O)=O>C1(C)C=CC=CC=1.[Zn]>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Three

|

Name

|

|

|

Quantity

|

34.3 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(OC1Br)C(=O)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(OC1Br)C(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Eight

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 mL three-necked round-bottom flask fitted with an overhead mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the suspension was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux with a temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

controlled heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

held at 125-130° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added portionwise over 50 minutes

|

|

Duration

|

50 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Subsequent portions are added after most of the previously added portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a pale brown solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of the starting 4,5-dibromofuran-2-carboxylic acid and conversion to the desired product

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 40 minutes

|

|

Duration

|

40 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to ambient temperature the reaction slurry

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was diluted with cold H2O (100 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were rinsed with cold H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on the filter

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the resulting damp solids were dissolved in warm acetone (1.6 L)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solution was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual zinc dust

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford an off-white powder

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux in a flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had collected in the trap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(OC1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |